3,4-Ethylenedioxypyrrole

描述

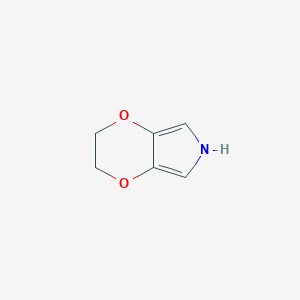

Structure

2D Structure

属性

IUPAC Name |

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6-4-7-3-5(6)8-1/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMAMPVPZBIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CNC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

259737-85-4 | |

| Record name | Poly(3,4-ethylenedioxypyrrole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259737-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40584596 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169616-17-5 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Ethylenedioxypyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Ethylenedioxypyrrole Monomers and Their Derivatives

Established Synthetic Routes for 3,4-Ethylenedioxypyrrole Monomer Production

The synthesis of this compound (EDOP), a nitrogen-containing analogue of the well-known 3,4-ethylenedioxythiophene (B145204) (EDOT), is fundamental to the development of new conductive polymers. Researchers have established multi-step synthetic routes to produce the core EDOP monomer, often drawing parallels from thiophene (B33073) chemistry.

A common pathway to 3,4-alkylenedioxypyrroles starts from a suitably protected pyrrole (B145914) derivative. The key transformation involves the construction of the dioxin ring onto the pyrrole core. One established method involves the reaction of a dihydroxy-pyrrole precursor with a dihaloalkane. While specific multi-step syntheses for the parent EDOP are detailed in specialized literature, the general approach mirrors that of its thiophene counterpart, which often begins with thiodiglycolic acid. mit.eduresearchgate.net A general route for alkylenedioxypyrroles provides a flexible foundation for creating a family of electron-rich monomers. acs.org

A representative synthesis for a related compound, 3,4-(1,3-propylenedioxy)pyrrole (ProDOP), illustrates the general principles that are also applicable to EDOP synthesis, starting from pyrrole and involving protection, oxidation, and cyclization steps. acs.orgacs.org

Table 1: Generalized Steps in 3,4-Alkylenedioxypyrrole Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| 1. N-Protection | Protection of the pyrrole nitrogen to prevent side reactions. | Benzyl chloride, Sodium hydride |

| 2. Oxidation | Introduction of hydroxyl groups at the 3 and 4 positions. | Osmium tetroxide, N-Methylmorpholine N-oxide |

| 3. Cyclization | Formation of the dioxin ring. | Dihaloalkane (e.g., 1,2-dibromoethane), Base |

| 4. Deprotection | Removal of the N-protecting group. | Hydrogenolysis (e.g., H₂, Pd/C) |

Design and Synthesis of Functionalized this compound Monomers

The ability to introduce functional groups onto the EDOP scaffold is critical for tuning the properties of the resulting polymers. Research has focused on strategies to append side chains to the nitrogen atom, the dioxin bridge, and the pyrrole ring itself.

Strategies for Incorporating Side Chains for Subsequent Functionalization

Functionalization of the EDOP monomer can be achieved at several positions, leading to a diverse range of derivatives with tailored properties. acs.orgnih.gov

N-Functionalization: The pyrrole nitrogen is a common site for introducing functionality. N-alkylation of 3,4-(1,3-propylenedioxy)pyrrole (ProDOP) has been carried out to attach various side chains, including simple alkyls, sulfonatoalkoxy groups for water solubility, and glyme units for ion coordination. acs.orgacs.org

C-Functionalization on the Bridge: The ethylenedioxy bridge can also be modified. C-alkylated ProDOP derivatives have been prepared by adding substituents like octyl and ethylhexyl to the central methylene (B1212753) of the propylene (B89431) bridge, aiming to enhance the solubility of the corresponding polymers. acs.orgacs.org Another approach involves synthesizing EDOP and ProDOP derivatives with hydroxyl groups on the bridge via a reaction with epibromohydrin, which can then be further functionalized. acs.org This has been used to graft branched alkyl chains of various sizes (from C₃ to C₁₈) onto the bridge. acs.org Aromatic rings have also been attached to the bridge to influence surface morphology and wettability of the resulting polymers. acs.org

Functionalization of the Pyrrole Ring: The pyrrole ring itself can be functionalized. For instance, iodization of EDOP and ProDOP via iodo-decarboxylation yields iodo-functionalized monomers. acs.orgnih.gov These iodo-derivatives are valuable intermediates for subsequent cross-coupling reactions, such as Suzuki or Stille coupling, to attach aryl groups. Another strategy involves the Vilsmeier-Haack formylation of N-protected EDOP to introduce a formyl group at the 2-position. acs.org This aldehyde can then undergo a Knoevenagel condensation with aryl acetonitrile (B52724) derivatives to create extended π-conjugated systems. acs.orgnih.gov

Table 2: Examples of Functionalized this compound Derivatives

| Monomer Derivative | Functional Group | Position of Functionalization | Synthetic Strategy | Reference |

|---|---|---|---|---|

| N-Alkyl ProDOPs | Alkyl, Sulfonatoalkoxy, Glyme | Pyrrole Nitrogen (N-1) | N-Alkylation | acs.org, acs.org |

| C-Alkylated ProDOPs | Octyl, Ethylhexyl | Propylene Bridge | Alkylation of the central methylene | acs.org, acs.org |

| Iodo-EDOP/ProDOP | Iodine | Pyrrole Ring (C-2/C-5) | Iodo-decarboxylation | nih.gov, acs.org |

| 2-Formyl-EDOP | Aldehyde | Pyrrole Ring (C-2) | Vilsmeier-Haack Formylation | acs.org |

| Th-CNV-EDOP | 1-cyano-2-(2-thienyl)vinylene | Pyrrole Ring (C-2) | Knoevenagel Condensation | nih.gov, acs.org |

| EDOP-br-R | Branched Alkyl Chains (C₃ to C₁₈) | Ethylene (B1197577) Bridge | Reaction with epibromohydrin, followed by grafting | acs.org |

Exploration of Larger Ring Analogues of this compound

Expanding the size of the dioxin ring fused to the pyrrole core creates analogues with different conformational and electronic properties. The synthesis of 3,4-(1,3-propylenedioxy)pyrrole (ProDOP) represents the most studied larger ring analogue. researchgate.netacs.orgacs.org The synthetic principles are similar to those for EDOP but utilize a three-carbon linker (e.g., 1,3-dibromopropane) for the cyclization step.

Further expansion has been achieved, for example, in the synthesis of a 14-crown-4-ether-based dioxypyrrole. acs.orgacs.org This macrocyclic analogue was designed with a cavity potentially useful for lithium-ion coordination and sensing applications in the final polymer. acs.orgnih.gov While much of the research on very large ring systems has focused on the thiophene analogues (ADOTs), the synthetic methods, such as the Mitsunobu reaction used to create 8- to 16-membered rings on a thiophene core, provide a blueprint for developing similar large-ring pyrrole systems. ewha.ac.krdntb.gov.ua

Optimization of Synthetic Pathways for Enhanced Yield and Purity in this compound Synthesis

The optimization of synthetic routes is crucial for producing high-purity monomers in sufficient quantities for polymerization studies and material applications. For the closely related and commercially significant EDOT, synthetic methods have been extensively refined, and these improvements offer valuable insights for EDOP synthesis.

More recent optimization strategies for EDOT synthesis include:

One-Pot Reactions: A one-pot, microwave-assisted synthesis from a 2,3-dimethoxy-1,3-butadiene (B1584589) derivative was developed, offering simple operation, mild conditions, and high yield. yacooscience.com

Improved Reagent Choice: A method starting from chloracetate involves a one-pot condensation, etherification, saponification, and acidification, followed by decarboxylation. This route uses inexpensive raw materials and avoids frequent mass transfer between reaction vessels, making it more suitable for industrial scale-up. google.com

These strategies—reducing the number of synthetic steps, avoiding difficult purifications, utilizing one-pot procedures, and selecting cost-effective and safer reagents—are directly applicable to the optimization of this compound synthesis to enhance both yield and purity. yacooscience.comgoogle.comgoogle.com

Polymerization Mechanisms and Methodologies for Poly 3,4 Ethylenedioxypyrrole Pedop

Electrochemical Polymerization of 3,4-Ethylenedioxypyrrole

Electrochemical polymerization is a versatile technique that enables the direct synthesis of PEDOP films onto a conductive substrate, which functions as the working electrode in a three-electrode electrochemical cell. ossila.comacs.org This method provides excellent control over film thickness, morphology, and properties through the precise manipulation of electrical parameters. sssup.it

Mechanistic Insights into Cyclic Voltammetry Electropolymerization of EDOP

The electropolymerization of this compound (EDOP) via cyclic voltammetry (CV) is a potentiodynamic method founded on a well-understood radical cation polymerization mechanism. sioc-journal.cn The process is initiated by the oxidation of the EDOP monomer at the surface of the working electrode when the applied potential reaches a specific value. ossila.com For EDOP in an acetonitrile (B52724) solvent, a characteristic irreversible oxidation peak appears at approximately +0.55 V (vs. Fc/Fc), signifying the formation of EDOP radical cations. researchgate.net

This initial electron transfer is the first step in a sequence often described as an E(CE)n mechanism, which involves a series of electron transfers (E) and chemical reactions (C). psu.edu Following their formation, the highly reactive radical cations undergo coupling, typically at the alpha-positions of the pyrrole (B145914) rings, to form a dimer. psu.eduacs.org This dimer then undergoes deprotonation to re-establish its aromaticity. psu.edu The propagation of the polymer chain continues through the sequential oxidation of oligomers and their subsequent coupling with other radical cations. acs.org

Investigation of Potentiostatic and Galvanostatic Polymerization Regimes for PEDOP

Beyond the potentiodynamic approach of cyclic voltammetry, PEDOP films can also be synthesized under potentiostatic (constant potential) and galvanostatic (constant current) regimes. researchgate.net The choice of the electrochemical method significantly influences the properties and morphology of the resulting polymer film. aip.org

Potentiostatic polymerization involves applying a constant potential that is sufficient to oxidize the monomer. This method has been shown to affect the chemical structure of the resulting polymer. For instance, in related conducting polymers, potentiostatic deposition can lead to a higher proportion of oxidized structures within the polymer chain compared to other methods. researchgate.net For certain hydroxyl-functionalized PEDOT derivatives, potentiostatic formation has yielded electrodes with higher specific capacitance than those produced galvanostatically, highlighting the method's impact on functional properties. aip.org

Galvanostatic polymerization maintains a constant current density throughout the deposition process. This technique has been successfully employed to prepare PEDOP films for use as counter electrodes in dye-sensitized solar cells. nanoge.org For specific fluorinated EDOP derivatives, galvanostatic deposition, along with pulse potentiostatic methods, has been instrumental in creating superoleophobic surfaces with controlled nanoporosity. rsc.org While some studies on related polymers suggest that galvanostatic deposition can produce more uniform coatings, others report the formation of large island-like aggregates. sssup.it This indicates that the optimal deposition mode can be highly dependent on the specific monomer and experimental conditions.

| Method | Key Parameter | Observed Characteristics/Applications | Reference |

|---|---|---|---|

| Cyclic Voltammetry (Potentiodynamic) | Potential Scan Rate and Range | Allows for mechanistic studies; progressive and controlled film growth. | researchgate.netnih.gov |

| Potentiostatic | Constant Potential | Can result in higher proportions of oxidized structures; higher capacitance in some derivatives. | researchgate.netaip.org |

| Galvanostatic | Constant Current | Used for fabricating DSSC counter electrodes; can create specific nanoporous morphologies. | nanoge.orgrsc.org |

| Pulse Potentiostatic | Alternating Potential Pulses | Effective for creating structured, superoleophobic surfaces with derivatives. | rsc.org |

Role of Electrolyte Systems in PEDOP Film Growth and Characteristics (e.g., aqueous, organic, ionic liquid media)

The electrolyte system, comprising the solvent and a supporting electrolyte salt, plays a critical role in the electrochemical polymerization of EDOP, profoundly influencing the film's growth, morphology, and final properties. researchgate.net PEDOP synthesis has been successfully carried out in a variety of media, including aqueous solutions, organic solvents like acetonitrile (CH3CN) and dichloromethane (B109758) (CH2Cl2), and ionic liquids. researchgate.netresearchgate.net

The solvent's polarity and nature directly impact the morphology of the polymer film. For example, PEDOP films synthesized in CH2Cl2 exhibit large, uniformly distributed polymer grains, whereas those produced in CH3CN are characterized by smaller agglomerates. researchgate.net

The supporting electrolyte is equally crucial. During oxidative polymerization, the polymer backbone becomes positively charged (p-doped), and anions from the electrolyte are incorporated into the film to maintain charge neutrality. acs.orgresearchgate.netmdpi.com The size and nature of these counter-ions, as well as the electrolyte's cations, affect the polymerization efficiency, crystallinity, and porosity of the film. researchgate.net Research on the related polymer PEDOT has shown that electrolytes containing small cations like Li+ lead to higher crystallinity and more compact films compared to those with large cations like tetrabutylammonium (B224687) (TBA+), as smaller cations are more easily accommodated within the polymer matrix during redox switching. researchgate.net Consequently, the use of TBA+ results in more porous films. researchgate.net

Aqueous micellar solutions containing surfactants such as sodium dodecylsulfate (SDS) have been shown to facilitate the electropolymerization of EDOP by lowering the monomer's oxidation potential. researchgate.net Furthermore, the use of ionic liquids, such as 1-Ethyl-3-methylimidazole bis(trifluoromethylsulfonyl)imide (EMI-TFSI), as part of the electrolyte system can significantly enhance the electrochemical properties, optical contrast, and stability of the resulting polymer films. researchgate.net

| Electrolyte Component | Example | Effect on Film Properties | Reference |

|---|---|---|---|

| Solvent | Acetonitrile vs. Dichloromethane | Affects film morphology (agglomerates vs. uniform grains). | researchgate.net |

| Anion (Dopant) | ClO₄⁻ vs. PF₆⁻ | Influences film porosity and surface structure. | researchgate.net |

| Cation | Li⁺ vs. Tetrabutylammonium (TBA⁺) | Affects crystallinity and porosity; smaller cations lead to more compact films. | researchgate.net |

| Surfactant | Sodium Dodecylsulfate (SDS) | Lowers monomer oxidation potential, facilitating polymerization. | researchgate.net |

| Ionic Liquid | EMI-TFSI | Enhances electrochemical properties, optical contrast, and stability. | researchgate.net |

Chemical Oxidative Polymerization of this compound

Chemical oxidative polymerization is a widely utilized method for the bulk synthesis of PEDOP. acs.org This technique does not require an electrochemical setup and can be adapted for the direct fabrication of polymer films onto various substrates. ossila.com

Analysis of Oxidant Selection and Reaction Kinetics in PEDOP Formation

The mechanism of chemical oxidative polymerization mirrors its electrochemical counterpart, proceeding through the oxidation of the monomer to a radical cation, followed by dimerization, deprotonation, and subsequent chain propagation. frontiersin.org The key to this process is the selection of a suitable oxidizing agent.

Strong chemical oxidants are necessary to initiate the polymerization. acs.org For the analogous EDOT monomer, a variety of oxidants have been proven effective, including metal salts such as iron(III) chloride (FeCl3), cerium(IV) salts, and manganese(IV) salts. frontiersin.org Iron(III) p-toluenesulfonate (Fe(OTs)3) is a particularly common choice, especially for in-situ polymerization techniques, due to its solubility in alcohols, which are also suitable solvents for the monomer. frontiersin.org The oxidant serves a dual purpose: it not only triggers the polymerization but also acts as the p-doping agent, with its anion becoming the counter-ion that stabilizes the positive charges on the final polymer backbone. frontiersin.org

The reaction kinetics can be influenced by various factors. For example, studies on EDOT have shown that the introduction of V2O5 nanofiber seeds during chemical polymerization with an oxidant like ammonium (B1175870) persulfate can significantly alter the rate of polymerization and direct the morphological growth of the polymer, promoting the formation of nanofibers instead of granular particles. researchgate.net

In-situ Chemical Polymerization Techniques for Direct PEDOP Film Fabrication

In-situ chemical polymerization enables the direct formation of PEDOP films on a substrate, bypassing the need to process a pre-synthesized bulk polymer. ossila.com Two primary in-situ techniques are solution-casting and vapor phase polymerization (VPP).

In solution-cast polymerization , a solution containing the EDOT monomer, an oxidant, and potentially other additives is prepared, typically in an alcohol like butanol. ossila.com This solution is then applied directly onto the desired substrate by methods such as spin coating, dip coating, or spray coating. ossila.com The polymerization occurs in-situ on the substrate surface as the solvent evaporates. ossila.com A subsequent washing step is required to remove any unreacted monomer and residual oxidant. ossila.com

Vapor Phase Polymerization (VPP) is a powerful in-situ method that can yield highly conductive films. acs.org The process involves two main steps: first, a film of the oxidant (e.g., Fe(OTs)3) is deposited onto the substrate. frontiersin.orgacs.org Second, this oxidant-coated substrate is exposed to the vapor of the EDOT monomer within a sealed chamber. ossila.comfrontiersin.org Polymerization takes place at the interface between the solid oxidant layer and the monomer vapor, resulting in the direct growth of a PEDOP film on the substrate. ossila.comacs.org Additives, such as the volatile base pyridine, can be mixed with the oxidant to suppress undesirable side reactions and improve the quality and conjugation of the resulting polymer. acs.org As with solution-casting, a final wash is performed to purify the film. ossila.com

Copolymerization Strategies Involving this compound

Copolymerization is a powerful technique for modifying the properties of polymers. By incorporating different monomer units into a single polymer chain, it is possible to tailor the resulting material's characteristics to suit specific applications. In the context of Poly(this compound) (PEDOP), copolymerization strategies are employed to enhance its electrochemical and optical properties, improve its processability, and introduce new functionalities.

The copolymerization of this compound (EDOP) with pyrrole (Py) and its derivatives offers a route to materials that combine the advantageous properties of both parent polymers. univ-ovidius.ro While polypyrrole (PPy) is known for its high conductivity and biocompatibility, it can suffer from poor mechanical properties and limited solubility. nih.gov Copolymerization with EDOP can mitigate these drawbacks. univ-ovidius.ro

Copolymers of EDOP and Py, denoted as P(EDOP-co-Py), have been successfully synthesized through both chemical and electrochemical polymerization methods. univ-ovidius.ro The properties of these copolymers, including their spectroscopic, thermal, morphological, and conductivity characteristics, are influenced by the monomer feed ratio. univ-ovidius.ro For instance, studies have shown that the thermal stability, conductivity, and surface morphology of P(EDOP-co-Py) can be varied by adjusting the amount of pyrrole in the copolymer and the polymerization method used. researchgate.net Fourier-transform infrared spectroscopy (FTIR) studies have confirmed the formation of true copolymers by showing the presence of characteristic bands from both EDOP and Py units within the same polymer structure. univ-ovidius.ronih.gov

The electrochemical copolymerization of pyrrole with its derivatives, such as those containing functional groups, has also been explored to create materials with tailored properties for applications like biosensing. nih.gov For example, copolymerizing pyrrole with pyrrole-propylic acid has been shown to yield a copolymer with a more hydrophilic and negatively charged surface compared to pure PPy, which influences its protein absorption behavior. nih.gov

| Copolymer System | Polymerization Method | Key Findings | Reference |

| P(EDOP-co-Py) | Chemical and Electrochemical | Properties are dependent on monomer ratio and polymerization method. univ-ovidius.ro | univ-ovidius.ro |

| P(EDOP-co-Py) | Electrochemical | Formation of a true copolymer confirmed by FTIR. nih.gov | nih.gov |

| PPy with Pyrrole Derivatives | Electrochemical | Allows for tuning of surface properties for specific applications. nih.gov | nih.gov |

The copolymerization of this compound (EDOP) with 3,4-ethylenedioxythiophene (B145204) (EDOT) and other similar monomers is a significant area of research aimed at developing materials with enhanced electrochromic and electrochemical properties. researchgate.netresearchgate.netrsc.org EDOT is a well-known monomer that forms a highly stable and conductive polymer (PEDOT), which is transparent in its oxidized state. rsc.orgwikipedia.org By combining EDOT with EDOP or its derivatives, researchers can create copolymers with a broader range of colors, improved switching times, and better stability. nih.govrsc.org

For example, copolymers of EDOT with various pyrrole derivatives have been shown to exhibit multielectrochromism, displaying up to six different colors depending on their oxidation state. nih.gov The incorporation of EDOT into polypyrrole-based systems generally enhances the electroactive stability and improves the electrochromic performance. nih.gov

Electrochemical methods are commonly used to synthesize these copolymers, allowing for the deposition of thin films with tunable properties. researchgate.netresearchgate.net The feed ratio of the comonomers during polymerization is a critical parameter that influences the final properties of the copolymer, such as its redox activity, optical absorption, and band gap. mdpi.com For instance, in copolymers of N-furfuryl pyrrole (FuPy) and EDOT, a higher proportion of EDOT units leads to good redox activity, tunable optical absorption, and low band gaps. mdpi.com These copolymers also exhibit multicolor reversible transitions and good coloration efficiency. mdpi.com

The synthesis of copolymers of EDOT with other thiophene (B33073) derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), has also been reported. rsc.org These copolymers, P(EDOT-co-DTT), show properties that are distinct from their respective homopolymers, PEDOT and PDTT. rsc.org The small difference in the onset oxidation potentials of EDOT and DTT allows for their effective electrochemical copolymerization. rsc.org

| Copolymer System | Key Features & Properties | Potential Applications | References |

| P(EDOT-co-Pyrrole) | Homogeneous films, good electrochemical properties. researchgate.netresearchgate.net | Electrochromic devices. researchgate.net | researchgate.netresearchgate.net |

| P(EDOT-co-Pyrene) | Multicolor shifts, low optical bandgap (1.74–1.83 eV), high coloring efficiency (350–507 cm²/C). mdpi.com | Electrochromic applications. mdpi.com | mdpi.com |

| P(FuPy-co-EDOT) | Good redox activity, tunable optical absorption, low band gaps (1.75–1.86 eV), multicolor transitions. mdpi.com | Electrochromic devices. mdpi.com | mdpi.com |

| P(EDOT-co-DTT) | New properties compared to homopolymers. rsc.org | Organic electronics. rsc.org | rsc.org |

| P(EDOT-co-Carbazole derivatives) | Stable electroactive films, multi-electrochromic properties. researchgate.net | Electrochromic devices. researchgate.net | researchgate.net |

To further tailor the properties of PEDOP-based materials, researchers are exploring terpolymerization and the creation of multi-component systems. This approach involves the polymerization of three or more different monomers to achieve a fine-tuned balance of properties that may not be attainable with binary copolymers. bohrium.comgoogle.com

The synthesis of multi-block copolymers represents one such advanced strategy. For example, multi-block copolymers consisting of poly(ethylene glycol) (PEG) and poly(ester–amide) segments have been synthesized using multicomponent polymerization based on the Passerini reaction. rsc.orgresearchgate.net This method allows for the creation of complex polymer architectures with ordered side group sequences. rsc.org

In the context of conducting polymers, terpolymers based on EDOT and other monomers are being investigated for applications in electrochromic devices and other organic electronics. bohrium.com For instance, the synthesis of terpolymers based on diketopyrrolopyrrole (DPP) and EDOT has been reported, where the introduction of different side chains on the DPP unit can influence the intermolecular chain stacking and, consequently, the material's properties in organic transistors. mdpi.comresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Poly 3,4 Ethylenedioxypyrrole Films and Derivatives

Morphological Investigations of PEDOP Films

The surface and internal structure of PEDOP films significantly influence their electrical, optical, and electrochemical properties. Various microscopy techniques are utilized to probe these morphological characteristics at different scales.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and microstructure of PEDOP films. acs.orgnih.gov SEM images reveal that the surface morphology of PEDOP can vary significantly depending on the synthesis conditions and the presence of additives or substituents. For instance, the morphology of PEDOP derivatives can change from a smooth surface to one covered with spherical nanoparticles as the length of branched alkyl chains on the monomer increases. nih.gov This alteration in surface structure is particularly noticeable with longer alkyl chains, such as the C15 branched alkyl chain. nih.gov

The deposition charge during electropolymerization also plays a critical role in the resulting film morphology. acs.org In the case of PEDOP derivatives with hyperbranched alkyl chains, the formation of nanoparticles is favored over fibrous structures. acs.org This nanoparticle formation can lead to surfaces with high hydrophobicity. acs.org For example, PEDOP films with certain derivatives can exhibit parahydrophobic properties, meaning they are highly sticky to water droplets, a characteristic influenced by the nanoscale roughness created by the nanoparticles. acs.orgnih.gov

High-Resolution Electron Microscopy (e.g., TEM, STEM) for Nanoscale Structural Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM) provide insights into the nanoscale structural details of PEDOP films that are not resolvable by SEM. These techniques are essential for observing the internal structure and the arrangement of polymer chains and nanoparticles. osti.gov

HRTEM has been instrumental in directly imaging the molecular structures of conjugated polymers, although challenges related to electron beam damage exist. osti.gov For composite materials, such as PEDOP enwrapped by reduced graphene oxide (RGO) and an ionic liquid, HRTEM has provided evidence for the successful inclusion of RGO/IL, revealing a quasi-hexagonal assembly of atoms in the RGO/IL nanosheets. researchgate.netacs.org

In studies of PEDOT, a closely related polymer, High-Angle Annular Dark-Field Scanning Electron Microscopy (HAADF-STEM) combined with electron energy loss spectroscopy (EELS) has been used to determine the morphology and elemental atomic ratios at different temperatures. rsc.org This approach provides a model for how temperature affects the microstructure. rsc.org For PEDOT synthesized by a template-free solution method, TEM has been used to observe the morphology, which can range from coral-like structures to sheets depending on the oxidant-to-monomer ratio. nih.govresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a versatile technique used to obtain high-resolution three-dimensional images of the surface topography of PEDOP films. nih.govarxiv.orgresearchgate.net It can also probe local mechanical and electrical properties. nih.gov AFM studies have shown that the surface of PEDOP films is often composed of granular structures. arxiv.org The size and aggregation of these grains can be influenced by processing conditions and the addition of solvents. arxiv.org For instance, in PEDOT:PSS films, the average grain size can vary significantly with different formulations, impacting the surface roughness. arxiv.org

AFM is also used to assess the homogeneity of films and the distribution of different components in composite materials. mdpi.com For example, in composite films of PEDOT:PSS and metalloporphyrins, AFM is used to investigate the topographic characteristics and roughness. mdpi.com Furthermore, conductive-AFM can map the charge carrying ability across the surface, as demonstrated in PEDOP-RGO/IL composite films where a largely uniform current distribution was observed, in contrast to the control PEDOP-IL film. acs.org This highlights the role of the RGO/IL in modifying the charge transport properties by reducing insulating domains. acs.org

The following table summarizes the findings from AFM analysis on the surface roughness of PEDOT:PSS films under different treatment conditions. researchgate.net

| Treatment | RMS Roughness (nm) |

| Pristine | 1.98 |

| DMF-treated | 0.76 |

| MeOH-treated | 1.32 |

| EG-treated | 2.53 |

Vibrational Spectroscopy for Molecular Structure and Conjugation of PEDOP

Vibrational spectroscopy techniques, such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy, are indispensable for probing the molecular structure, chemical bonding, and electronic properties of PEDOP.

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bond Analysis

FTIR spectroscopy is widely used to identify the characteristic chemical bonds and functional groups within the PEDOP polymer structure. upi.eduipolytech.co.uk The FTIR spectrum of PEDOP exhibits several key absorption bands that confirm its molecular structure. researchgate.net

Key FTIR peaks for PEDOP include:

Asymmetric stretching mode of C=C bonds in the pyrrole (B145914) ring. researchgate.net

Symmetric stretching mode of C=C-O groups. researchgate.net

C-C stretching mode. researchgate.net

C-N stretching of the pyrrole rings. researchgate.net

N-H vibrations. researchgate.net

N-H out-of-plane bending mode. researchgate.net

The presence and position of these bands can be used to confirm the successful polymerization of the 3,4-ethylenedioxypyrrole monomer. researchgate.netucl.ac.uk FTIR is also employed to analyze the composition of PEDOP-based composites and derivatives. For instance, in PEDOP films doped with ibuprofen (B1674241) (IBU), the disappearance of bands characteristic of the primary dopant and the appearance of bands associated with IBU can be monitored. researchgate.net Similarly, in composite materials, the characteristic bands of both the polymer matrix and the incorporated materials can be identified. niscpr.res.in

The following table presents a summary of characteristic FTIR absorption bands observed in PEDOP and its derivatives. researchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1613 | Asymmetric C=C stretching (pyrrole) |

| 1396 | Symmetric C=C-O stretching |

| 1300-1350 | C-C stretching |

| 1186 | C-N stretching (pyrrole) |

| 1020 | N-H vibration |

| 706 | N-H out-of-plane bending |

Raman Spectroscopy for Conjugation Length and Doping Level Assessment in PEDOP

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations, conjugation length, and doping level of PEDOP films. researchgate.net The Raman spectrum of PEDOP is sensitive to the electronic structure of the polymer backbone. bohrium.com

The most intense band in the Raman spectrum of PEDOT-based materials is typically found around 1444 cm⁻¹ and is associated with the symmetric Cα=Cβ stretching vibrations. ossila.com Changes in the position and width of this band are directly related to the conjugation length and the doping level of the polymer. researchgate.netossila.com A shift to a lower frequency (red-shift) and a narrower band are indicative of a longer effective conjugation length and a more ordered structure. ossila.com

In studies of PEDOP doped with ibuprofen, Raman spectroscopy has been used to confirm the chemical structure of the matrices and verify the presence of the drug molecules. bohrium.com The characteristic peaks of PEDOP, such as the asymmetric C=C stretching of the pyrrole ring (around 1613 cm⁻¹) and the symmetric stretching of C=C-O groups (around 1396 cm⁻¹), are clearly identifiable. researchgate.net The technique can also be used to monitor the removal of primary dopants during subsequent modification steps. researchgate.net

The following table summarizes key Raman peaks for PEDOP. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1613 | Asymmetric C=C stretching (pyrrole) |

| 1396 | Symmetric C=C-O stretching |

| 1300-1350 | C-C stretching |

| 1186 | C-N stretching (pyrrole) |

| 1020 | N-H vibration |

| 706 | N-H out-of-plane bending |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of PEDOP

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical bonding environments of the constituent atoms in Poly(this compound) (PEDOP) films. umich.edu By analyzing the kinetic energies of photoelectrons ejected from the sample surface upon X-ray irradiation, XPS provides detailed insights into the chemical state of the polymer. umich.eduresearchgate.net The analysis involves acquiring survey scans to identify all present elements and high-resolution scans of specific core levels, such as C 1s, O 1s, and N 1s, to probe the chemical bonding. nih.govmdpi.com

The high-resolution C 1s spectrum of PEDOP is complex and requires deconvolution into several components to represent the different carbon environments within the polymer structure. These typically include C-C/C-H bonds from the ethylenedioxy bridge and any alkyl substituents, C-O bonds of the ethylenedioxy group, and C-N bonds of the pyrrole ring. nih.govresearchgate.net The O 1s spectrum primarily shows peaks corresponding to the ether linkages (C-O-C) in the ethylenedioxy group. d-nb.info The N 1s spectrum is crucial for confirming the pyrrole structure and can indicate the degree of protonation or the chemical environment of the nitrogen atom within the polymer backbone. nih.govfrontiersin.org

Furthermore, XPS is instrumental in evaluating the doping state of PEDOP. Upon electrochemical or chemical oxidation (doping), counter-ions are incorporated into the polymer film to balance the positive charges (polarons and bipolarons) on the backbone. acs.org XPS can detect the presence of these counter-ions, such as tosylate (Tos), by identifying the core level signals of their constituent elements (e.g., S 2p for tosylate). rsc.org The relative atomic concentrations of the counter-ion to the nitrogen or carbon of the polymer backbone can provide a quantitative measure of the doping level at the film's surface. acs.org Changes in the binding energies and shapes of the C 1s, O 1s, and N 1s peaks upon doping can also reflect the alterations in the electronic structure of the polymer. researchgate.net

Below is a table summarizing typical binding energies for functional groups relevant to PEDOP, derived from studies on related polymers and organic molecules.

| Core Level | Functional Group | Typical Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C-N, C-O | 285.7 - 286.6 | |

| C=O (potential oxidation) | ~288.2 | |

| N 1s | Imine/Amine (-N=, -NH-) | 398.8 - 400.5 |

| Protonated Amine (-NH₂⁺-) | ~401.8 | |

| O 1s | C-O (Ether) | ~532.5 |

| C=O | ~531.0 |

Note: Exact binding energies can vary based on instrument calibration, chemical environment, and the specific counter-ion used for doping. nih.govd-nb.infodiva-portal.org

UV-Vis Spectroelectrochemistry for Optical Properties and Electronic Band Gap Determination of PEDOP

UV-Vis spectroelectrochemistry is a powerful technique for investigating the changes in the electronic structure of PEDOP films as a function of the applied potential. mdpi.com By simultaneously performing electrochemical measurements and recording UV-Visible absorption spectra, it is possible to correlate the polymer's redox states with its optical properties. researchgate.net This technique is fundamental for determining the electronic band gap (E_g) and identifying the electronic transitions associated with charge carriers like polarons and bipolarons. researchgate.netlboro.ac.uk

In its neutral, undoped state, a PEDOP film typically exhibits a strong absorption band in the visible region. lboro.ac.uk This absorption is attributed to the π-π* electronic transition, which corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the conjugated polymer backbone. lumenlearning.comvscht.cz For PEDOP, this transition results in a distinct color; for instance, neutral PEDOP is known to be bright red or orange. lboro.ac.uk The onset of this π-π* absorption band is used to calculate the optical band gap (E_g) of the material. researchgate.netresearchgate.net Poly(this compound) has been reported to have a band gap of approximately 2.05 eV, which is significantly lower than that of its parent polypyrrole. lboro.ac.uk This reduction is due to the electron-donating effect of the ethylenedioxy group, which raises the HOMO level of the polymer. lboro.ac.uk

Upon electrochemical oxidation (p-doping), the intensity of the π-π* transition band decreases. researchgate.net Concurrently, new absorption bands emerge at lower energies (longer wavelengths), often in the near-infrared (NIR) region. lboro.ac.ukacs.org These new bands are characteristic of the formation of charge carriers. At low doping levels, the formation of polarons (radical cations) introduces two new electronic transitions: from the valence band to the lower polaron level and from the lower to the upper polaron level. As the doping level increases, polarons can combine to form bipolarons (dications), which are spinless and introduce two transitions within the band gap. researchgate.net This process leads to a significant change in the material's color, a phenomenon known as electrochromism. kpi.ua For PEDOP, oxidation leads to a highly transmissive, light blue state. lboro.ac.uk

The table below summarizes the electronic transitions observed in PEDOP at different redox states.

| Redox State | Applied Potential | Dominant Species | Electronic Transition | Typical Absorption Region | Observed Color |

| Neutral | Reducing Potentials | Neutral Polymer | π-π* | ~430-600 nm researchgate.netresearchgate.net | Red/Orange lboro.ac.uk |

| Partially Oxidized | Intermediate Potentials | Polarons | VB -> Polaron Levels | >700 nm acs.org | Brown/Gray lboro.ac.uk |

| Fully Oxidized | Oxidizing Potentials | Bipolarons | VB -> Bipolaron Levels | >1500 nm (NIR) acs.org | Light Blue/Transmissive researchgate.netlboro.ac.uk |

Electron Spin Resonance (ESR) Spectroscopy for Charge Carrier Analysis in PEDOP

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique uniquely suited for the detection and characterization of species with unpaired electrons. psu.edu In the context of conducting polymers like PEDOP, ESR is primarily used to study the formation and behavior of polarons, which are radical cations (S=1/2) and thus ESR-active. acs.orgresearchgate.net Bipolarons, being dications with a spin of S=0, are typically ESR-silent. acs.org Therefore, ESR spectroscopy provides a direct way to distinguish between these two types of charge carriers and to monitor the evolution of spin concentration as a function of the doping level. researchgate.net

When a PEDOP film is electrochemically doped, the ESR signal intensity is directly proportional to the concentration of polarons in the polymer. rsc.org In an in-situ ESR spectroelectrochemical experiment, a series of ESR spectra are recorded as the potential applied to the PEDOP film is progressively changed. researchgate.net For a pristine, neutral PEDOP film, the ESR signal is expected to be minimal. As the oxidation potential is applied and increased, electrons are removed from the polymer backbone, leading to the formation of polarons and a corresponding increase in the ESR signal intensity. rsc.org

As the doping level continues to increase, two polarons can combine to form a more thermodynamically stable, spinless bipolaron. researchgate.net This conversion from polarons to bipolarons should theoretically lead to a decrease in the ESR signal intensity at higher potentials, after an initial maximum is reached. The potential at which the maximum spin concentration occurs corresponds to the highest population of polarons. By analyzing the relationship between spin concentration and potential, researchers can gain insights into the energetics of polaron and bipolaron formation. researchgate.net

The g-value and the linewidth (ΔBpp) of the ESR signal also provide valuable information. The g-value is characteristic of the local magnetic environment of the unpaired electron, while the linewidth is influenced by spin-spin and spin-lattice relaxation processes, which can be affected by factors like charge carrier mobility and interactions between the polymer chains. researchgate.net Some studies have noted that even in the fully reduced state, a residual ESR signal may persist, which could indicate trapped charges or the presence of a quinoid-like structure in some polymer segments. researchgate.net

| Parameter | Significance in PEDOP Analysis | Typical Observation |

| g-value | Identifies the paramagnetic species. | Close to the free electron value (~2.0023), indicating the organic radical nature of the polaron. researchgate.net |

| Signal Intensity | Proportional to the concentration of polarons (spin carriers). | Increases from the neutral state to a maximum at intermediate doping levels, then may decrease as bipolarons form. rsc.org |

| Linewidth (ΔBpp) | Reflects interactions and charge carrier dynamics. | Changes with the doping level, indicating variations in the charge carrier's environment and mobility. researchgate.net |

Electrochemical Behavior and Interfacial Studies of Poly 3,4 Ethylenedioxypyrrole

Cyclic Voltammetry Investigations of PEDOP (e.g., oxidation potentials, redox switching dynamics)

Cyclic voltammetry (CV) is a fundamental technique for characterizing the electrochemical behavior of PEDOP. These studies reveal the potential at which the polymer oxidizes (dopes) and reduces (de-dopes), as well as the stability of these processes over repeated cycles.

PEDOP is known for its remarkably low oxidation potentials, which range from approximately -0.6 to -0.4 V versus Fc/Fc⁺ (ferrocene/ferrocenium), equivalent to about -0.15 to +0.05 V versus a standard calomel (B162337) electrode (SCE). researchgate.netacs.org This low potential is advantageous for ensuring the stability of the doped, conductive state in ambient conditions. acs.org The CV of PEDOP typically shows two broad oxidation peaks. For instance, in an acetonitrile (B52724) solution, these peaks can appear at -0.1 V and +0.55 V. acs.org The reversible nature of these peaks indicates a stable redox process. acs.org

The introduction of different functional groups or changes in the polymerization solvent can slightly alter these potentials. For example, a glycolated PEDOT (G-PEDOT) derivative shows its principal oxidative peak at -0.14 V and a broad reduction peak at -0.04 V in an aqueous solution. rsc.org The shape of the CV curve for PEDOP derivatives can differ from the parent polymer, indicating changes in the electrochemical depletion and doping process. rsc.org The redox switching dynamics are generally stable, allowing for many thousands of cycles with minimal degradation of electroactivity. acs.org

The process of electropolymerization itself can be monitored by CV. During the first scan of the monomer, 3,4-ethylenedioxypyrrole (EDOP), an irreversible oxidation peak is observed at a potential higher than the subsequent redox peaks of the formed polymer film. rsc.orgresearchgate.net The CV curves recorded during polymerization show a progressive increase in the redox currents, indicating the growth of an electroactive polymer film on the electrode surface.

Quantitative Assessment of Charge Storage Capacity and Charge Injection Characteristics of PEDOP

The ability of a material to store and inject charge is critical for applications such as neural interfaces and supercapacitors. PEDOP has demonstrated significant capabilities in both these areas, which can be quantified as Charge Storage Capacity (CSC) and Charge Injection Capacity (CIC).

The CSC represents the maximum amount of charge that can be stored in the polymer matrix, and it is often calculated from the area of a cyclic voltammogram. zenodo.org The CIC indicates the amount of charge that can be delivered in a single, short pulse. zenodo.org The choice of dopant during electropolymerization has a substantial impact on these properties. For instance, PEDOP doped with p-toluenesulfonate (PEDOP/PTS) shows a CSC of 30.99 ± 1.74 mC cm⁻², while PEDOP doped with ions from a phosphate-buffered saline (PBS) solution (PEDOP/PBS) can reach a CSC as high as 50.07 ± 6.96 mC cm⁻². zenodo.org These values are comparable to or exceed those of the widely studied poly(3,4-ethylenedioxythiophene) (PEDOT). zenodo.org

Electrodeposited PEDOP films have been reported to exhibit a high charge storage capacity of 50.07 ± 6.96 mC cm⁻² and a charge injection capacity of 203 ± 24 µC cm⁻². universityofgalway.ie In other studies, PEDOP matrices formulated for drug delivery showed a CSC of 30 ± 1 mC/cm². researchgate.net The incorporation of tetracycline (B611298) into a PEDOP matrix resulted in a high CSC of 63.65 ± 6.05 mC/cm². researchgate.net These results highlight PEDOP's excellent charge storage and injection characteristics, making it a promising material for bioelectronic devices.

Table 1: Electrochemical Properties of Various PEDOP Formulations

| PEDOP Formulation | Charge Storage Capacity (CSC) (mC/cm²) | Charge Injection Capacity (CIC) (µC/cm²) | Source(s) |

| PEDOP/PTS | 30.99 ± 1.74 | 203 ± 24 | zenodo.org |

| PEDOP/PSS | 26.05 ± 6.77 | - | zenodo.org |

| PEDOP/PBS | 50.07 ± 6.96 | - | zenodo.org |

| PEDOP (Chloride/Phosphate doped) | 50.07 ± 6.96 | 203 ± 24 | universityofgalway.ie |

| PEDOP (Ibuprofen loaded) | 30 ± 1 | - | researchgate.net |

| PEDOP/Tetracycline | 63.65 ± 6.05 | - | researchgate.net |

Evaluation of Electrochemical Stability and Resistance to Over-oxidation in PEDOP Systems

A key advantage of PEDOP over other conducting polymers, particularly its structural relative polypyrrole (PPy), is its exceptional electrochemical stability and resistance to over-oxidation. researchgate.netdtu.dkresearchgate.net Over-oxidation is an irreversible process that occurs at high positive potentials, leading to the degradation of the polymer backbone and a loss of conductivity and electroactivity.

PEDOP exhibits great stability against over-oxidation during electropolymerization and subsequent electrochemical cycling. researchgate.netdtu.dk This robustness is attributed to its chemical structure, which combines features of both PPy and PEDOT. researchgate.net Studies have shown that PEDOP can withstand potentials up to 2 V above its half-wave potential with only limited degradation of its electroactivity. acs.org This high level of stability is crucial for the long-term performance of devices. For example, PEDOP/PTS films showed only a 0.49 ± 0.06% loss in performance after 100,000 stimulation pulses, demonstrating their substantial stability. zenodo.orguniversityofgalway.ie

While highly resistant, PEDOP is not entirely immune to degradation. Irreversible oxidation and degradation of the polymer layer can occur at sufficiently high positive potentials, for example, at or above 0.8 V vs. SCE in a sulfuric acid solution. elte.hu This process leads to a decrease in the electrochemical activity of the film. elte.hu However, compared to PPy, which can suffer from considerable over-oxidation due to hydroxyl radicals formed during water oxidation, PEDOP is significantly more stable. dtu.dkresearchgate.net

Elucidation of Ion Transport and Doping/De-doping Processes within PEDOP Films

The doping/de-doping process is accompanied by the transport of ions and, in some cases, solvent molecules into or out of the film. advanceseng.com The specific mechanism of ion transport can vary depending on the electrolyte composition and the state of the polymer film. While anion exchange is the typical mechanism described, studies using an electrochemical quartz crystal microbalance (EQCM) have shown that the process can be more complex. researchgate.net

For instance, in some electrolyte systems, such as deep eutectic solvents, cation transfer (in the opposite direction to anion movement) can be the dominant process for maintaining electroneutrality. researchgate.net In other cases, a mixed mechanism involving both anions and cations may be observed. researchgate.net Furthermore, studies on PEDOT have shown that extensive electrochemical cycling can cause a switch from anion-driven to cation-driven actuation, a phenomenon that could also be relevant for PEDOP. researchgate.net The efficient transport of ions is crucial for rapid switching speeds and high performance in devices like sensors, actuators, and supercapacitors. advanceseng.comresearchgate.net

Electrochemical Impedance Spectroscopy for Interfacial and Bulk Electrochemical Properties of PEDOP

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial and bulk properties of electrochemical systems. nih.govmdpi.com By applying a small amplitude AC potential over a wide range of frequencies, EIS can deconstruct the various resistive and capacitive elements within the electrode-electrolyte system.

When applied to PEDOP-coated electrodes, EIS provides valuable insights into properties such as the solution resistance (Rs), the charge transfer resistance (Rct) at the electrode/polymer and polymer/electrolyte interfaces, and the double-layer capacitance (Cdl). researchgate.netscienceopen.com The charge transfer resistance is related to the kinetics of the redox reactions, with lower values indicating faster and more efficient charge transfer. For example, a PEDOP/tetracycline coating was found to have a low charge transfer resistance of 2.4 ± 0.1 kΩ, indicating its ability to deliver a stable electrical signal. researchgate.net

Theoretical and Computational Investigations of 3,4 Ethylenedioxypyrrole and Its Polymers

Electronic Structure Calculations of EDOP Monomers and PEDOP Oligomers

Electronic structure calculations are fundamental to understanding the intrinsic properties of EDOP and PEDOP, such as their conductivity and optical characteristics. These methods probe the arrangement and energies of electrons within the molecular and oligomeric systems.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and materials. wikipedia.org For EDOP and PEDOP, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d), have been instrumental in determining key electronic parameters. physchemres.orgnih.gov

One of the most critical parameters derived from these calculations is the HOMO-LUMO gap. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a theoretical measure of the energy required to excite an electron and is related to the material's conductivity and color.

Studies on oligomers of 3,4-ethylenedioxythiophene (B145204) (EDOT), a closely related and more studied analog, show that as the number of monomer units increases, the HOMO level increases and the LUMO level decreases, leading to a smaller HOMO-LUMO gap. mdpi.comacs.org This trend is also expected for PEDOP oligomers, where increasing the chain length enhances π-conjugation, resulting in a more delocalized electronic system and a reduced gap, which is a key factor for achieving high conductivity. mdpi.com Extrapolating the HOMO-LUMO gaps from calculations on long oligomers (e.g., 20-mers or more) can provide an accurate prediction of the polymer's band gap. acs.org

Time-dependent DFT (TD-DFT) is an extension of DFT used to simulate electronic absorption spectra and calculate excitation energies, which correspond to electronic transitions between orbitals. physchemres.orgnih.gov These calculations help in understanding the optical properties of PEDOP and how they are affected by chemical modifications or the length of the polymer chain. physchemres.org

Table 1: Calculated Electronic Properties of Thiophene-based Oligomers using DFT (B3LYP/6-31G(d)) This table presents representative data for analogous systems to illustrate the typical outputs of DFT calculations.

| Oligomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| EDOT Monomer | -5.17 | -0.93 | 4.24 |

| EDOT Dimer | -4.85 | -1.25 | 3.60 |

| EDOT Trimer | -4.68 | -1.42 | 3.26 |

| EDOT Hexamer | -3.93 | -1.47 | 2.46 mdpi.com |

Note: The values are illustrative and can vary based on the specific functional and basis set used.

When a conducting polymer like PEDOP is doped (either by oxidation or reduction), charge carriers are introduced onto the polymer backbone. These charges are not typically delocalized over the entire chain but are localized over a few monomer units, causing a local distortion of the polymer's geometry. This combination of a charge and a lattice distortion is known as a polaron . A polaron carries a charge of +e (or -e) and a spin of 1/2. researchgate.net

If a second electron is removed from a chain already containing a polaron, it can lead to the formation of a bipolaron . A bipolaron is a pair of like charges (e.g., +2e) associated with a strong local lattice distortion. researchgate.net It is spinless (spin = 0). The formation of polarons and bipolarons creates new electronic states within the original band gap of the polymer, which are crucial for conductivity. researchgate.net

Theoretical models, often employing DFT, are used to study the formation, stability, and electronic structure of these charge carriers. Calculations can determine the energy required to form polarons and bipolarons and map the changes in bond lengths and charge distribution along the polymer chain. For instance, in the neutral state, the polymer has a benzenoid-like structure. Upon doping and polaron/bipolaron formation, the structure locally changes to a more quinoid-like geometry.

While the bipolaron model has been traditionally used to explain the electronic structure of conducting polymers, some recent DFT studies on the related PEDOT system suggest that charge localization might be more complex. researchgate.net These studies indicate that charge distortions can occur at any oxidation level and may not strictly conform to the classic polaron or bipolaron definitions, but rather are influenced by a combination of factors including oligomer length and the presence of dopant anions. researchgate.net Nevertheless, the concepts of polarons and bipolarons remain fundamental theoretical constructs for understanding charge storage and transport in polymers like PEDOP. researchgate.netarxiv.orgaps.org

Molecular Dynamics (MD) Simulations for PEDOP Chain Conformation and Morphology

While quantum mechanical methods like DFT are excellent for studying the electronic properties of single chains or small oligomers, they are computationally too expensive for simulating the large-scale arrangement of polymer chains in a solid film. This is where Molecular Dynamics (MD) simulations become invaluable.

MD simulations use classical mechanics to model the movements and interactions of atoms and molecules over time. By simulating a large ensemble of PEDOP chains, researchers can gain insights into the polymer's morphology, which includes how the chains pack together, their conformation (e.g., coiled or extended), and the degree of crystalline order versus amorphous regions.

MD simulations have been used to study systems like PEDOT:PSS, revealing how additives can alter the morphology to improve conductivity. researchgate.net For instance, simulations can show how PEDOP chains might arrange themselves in the presence of a counter-ion or a solvent, predicting the resulting film structure. researchgate.net This information is vital for rationally designing processing conditions to optimize the performance of PEDOP-based devices.

Quantum Chemical Calculations for Torsional Potentials and Conformational Analysis of EDOP Derivatives

The planarity of the backbone of a conjugated polymer is a key factor in determining its electronic properties. A more planar conformation allows for better overlap of p-orbitals along the chain, leading to enhanced conjugation, a smaller band gap, and higher charge carrier mobility. The planarity is largely governed by the torsional (dihedral) angle between adjacent monomer units.

Quantum chemical calculations are employed to determine the torsional potential of EDOP dimers and oligomers. acs.org This involves calculating the energy of the molecule as the dihedral angle between two adjacent pyrrole (B145914) rings is systematically rotated. The resulting energy profile reveals the most stable conformation (the angle with the lowest energy) and the energy barriers to rotation.

For the parent EDOT dimer, calculations have shown that noncovalent S···O interactions help to enforce a planar conformation. acs.org Similar interactions are expected in EDOP. Studies on EDOP derivatives investigate how different substituent groups on the ethylenedioxy bridge or the pyrrole nitrogen affect these torsional potentials. acs.orgnankai.edu.cn For example, bulky substituents might create steric hindrance that forces a more twisted, non-planar conformation, which would be detrimental to electronic delocalization. researchgate.net Conversely, other substituents might enhance planarity through favorable non-covalent interactions. This type of conformational analysis is crucial for designing new EDOP-based monomers that will lead to polymers with optimized electronic properties. acs.org

Computational Modeling of Doping Effects and Charge Transport Mechanisms in PEDOP Systems

Computational models are essential for understanding how doping affects the electronic structure and facilitates charge transport in PEDOP. Doping introduces charge carriers and counter-ions into the polymer matrix. This has two primary, counteracting effects: it increases the number of charge carriers available for conduction, but the electrostatic potential from the dopant ions can also create energy disorder, trapping the charge carriers and impeding their movement. aps.org

Computational models can simulate this complex interplay. By placing dopant ions at various positions relative to the PEDOP chains, quantum chemical calculations can determine how the energy levels of the polymer are affected. nih.gov This helps to quantify the extent of energetic disorder and the depth of potential traps created by the dopants. aps.org

Furthermore, theoretical models are used to describe the charge transport mechanism itself. In disordered systems like PEDOP, charge transport is often described by a hopping model, where charge carriers (polarons or bipolarons) jump between localized states on different chains. worktribe.comaps.org The rate of this hopping depends on several factors, including the distance between hopping sites, the reorganization energy (the energy required to distort the molecular geometry upon charge transfer), and the energetic difference between the initial and final states.

Multiscale modeling approaches combine different computational techniques to bridge the gap from molecular properties to device-scale behavior. researchgate.netresearchgate.net For example, DFT can provide parameters for individual hopping events, which are then used in higher-level simulations like Kinetic Monte Carlo (KMC) to simulate the movement of thousands of charge carriers through a complex, disordered polymer morphology generated by MD simulations. worktribe.com This allows for the calculation of bulk properties like charge carrier mobility and conductivity, providing a direct link between molecular structure and macroscopic device performance. diva-portal.org

Advanced Applications of Poly 3,4 Ethylenedioxypyrrole and Its Composites

Bioelectronic Systems and Neural Interface Technologies Utilizing PEDOP

Poly(3,4-ethylenedioxypyrrole) (PEDOP), a conducting polymer structurally related to the well-studied polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT), is emerging as a superior material for biomedical applications. nih.gov It uniquely combines the favorable water solubility and low oxidation potential of its pyrrole (B145914) precursor with the high stability of PEDOT, positioning it as a promising candidate for advanced bioelectronic systems. nih.gov

Development of Neural Electrodes and Implantable Devices with PEDOP Coatings

The interface between neural tissue and electronic devices is critical for the long-term success of neuroprosthetics and implantable monitors. Standard metal electrodes often suffer from high impedance and can elicit a foreign body response, leading to signal degradation over time. researchgate.netpsu.edu Coatings made from conducting polymers like PEDOP are a key strategy to overcome these limitations. nih.govresearchgate.net

Electrodeposited PEDOP films have been shown to significantly improve the electrochemical properties of neural electrodes. researchgate.net These coatings lower the impedance of the bare metal electrode, a result of their porous morphology and increased effective surface area. nih.gov Research has demonstrated that electrodeposited PEDOP films exhibit a high charge storage capacity (CSC) of 50.07 ± 6.96 mC cm⁻² and a charge injection capacity of 203 ± 24 µC cm⁻². nih.govresearchgate.netfrontiersin.org Furthermore, these films show remarkable stability, with a performance loss of only 0.49 ± 0.06% after 100,000 stimulation pulses. nih.govresearchgate.netfrontiersin.orgdntb.gov.ua The choice of dopant used during the electrochemical polymerization process plays a crucial role in the final properties of the PEDOP film. Dopants such as p-toluenesulfonate (PTS), chloride/phosphate (from PBS), and polystyrene sulfonate (PSS) have been investigated to enhance both electrochemical stability and neural cytocompatibility. nih.govresearchgate.net Studies indicate that PEDOP doped with PTS (PEDOP/PTS) allows for the formation of high-quality films at low oxidation potentials (0.7 V vs. Ag/AgCl) and exhibits a promising surface morphology for cell adhesion. nih.gov

| Electrode Property | Value | Reference |

| Charge Storage Capacity (CSC) | 50.07 ± 6.96 mC cm⁻² | nih.govresearchgate.netfrontiersin.org |

| Charge Injection Capacity | 203 ± 24 µC cm⁻² | nih.govresearchgate.netfrontiersin.org |

| Performance Loss (after 100,000 pulses) | 0.49 ± 0.06% | nih.govresearchgate.netfrontiersin.org |

Investigations into Cytocompatibility and Neuron Outgrowth Promotion by PEDOP

A primary requirement for any material used in neural interfaces is biocompatibility. Extensive in-vitro studies have demonstrated that PEDOP is not only non-toxic to neural cells but actively promotes neuron growth and viability. nih.gov When primary ventral mesencephalic (VM) mixed cell populations were cultured on PEDOP-coated electrodes, the polymer surface was found to encourage neuronal adhesion. nih.gov

Crucially, PEDOP coatings have been shown to significantly enhance the outgrowth of neurites, the projections from a neuron that form connections with other neurons. nih.gov The effect is dependent on the dopant used in the PEDOP formulation. After 14 days in culture, PEDOP films doped with p-toluenesulfonate (PTS) and phosphate-buffered saline (PBS) showed the most extensive neuron outgrowth. nih.gov Specifically, the average neurite length on PEDOP/PTS coatings was 1116 ± 20 µm, a nearly threefold increase compared to the 370 ± 4 µm observed on bare platinum (Pt) control substrates. nih.govresearchgate.net These findings confirm the high neural cytocompatibility of PEDOP and its potential to create a healthier and more functional neuron-to-astrocyte ratio at the implant interface. nih.gov

| PEDOP Formulation | Average Neurite Length (14 days) | Reference |

| Bare Platinum (Control) | 370 ± 4 µm | nih.gov |

| PEDOP/PSS | 842 ± 8 µm | nih.gov |

| PEDOP/PBS | 1095 ± 40 µm | nih.gov |

| PEDOP/PTS | 1116 ± 20 µm | nih.gov |

Applications in Electrically Controlled Drug Delivery Systems Based on PEDOP

The inherent electrical conductivity and controllable redox reactions of conjugated polymers like PEDOP make them ideal candidates for electrically controlled drug delivery systems. acs.org These systems allow for localized, on-demand release of therapeutic agents, which can reduce systemic toxicity. acs.orgfrontiersin.org

PEDOP has been successfully used as a matrix to store and release various drugs. In one pioneering study, the anti-inflammatory drug ibuprofen (B1674241) (IBU) was incorporated into a PEDOP matrix during the electrochemical polymerization process. acs.orgupc.edu The loading efficiency of the drug was dependent on the initial concentration of IBU, reaching up to 25.0 ± 1.3 µg/cm². acs.org The release of the entrapped ibuprofen could then be triggered and controlled by applying a negative potential (-0.7 V vs. Ag/AgCl). acs.orgnih.gov

This concept has been extended to other therapeutic agents. Studies have demonstrated the loading and release of the antibiotic ciprofloxacin (B1669076) (Cpf) and the bioactive flavonoid quercetin (B1663063) (Que) from PEDOP films. frontiersin.org In another application, the antibiotic tetracycline (B611298) (Tc) was immobilized within a PEDOP matrix, creating a bifunctional coating with both antibacterial and neuroprotective properties. mdpi.com This PEDOP/Tc coating exhibited a high charge storage capacity (63.65 ± 6.05 mC/cm²) and a drug release efficiency of 629.4 ± 62.7 µg/cm². mdpi.com More recently, ibuprofen-loaded PEDOP matrices have been investigated to control astrocyte activation and suppress neuroinflammation at the neural interface, with some formulations achieving a total drug loading capacity of 150 µg/ml. frontiersin.orgfrontiersin.org

| Drug | PEDOP Matrix Application | Key Findings | Reference |

| Ibuprofen (IBU) | Anti-inflammatory release | Loading up to 25.0 µg/cm²; Release controlled by -0.7V potential. | acs.orgnih.gov |

| Ibuprofen (IBU) | Neuroinflammation control | Loading up to 150 µg/ml; Release rate constant of 0.15 h⁻¹. | frontiersin.org |

| Ciprofloxacin (Cpf) & Quercetin (Que) | Antibiotic & Anti-inflammatory release | Release controlled by -0.5V potential; Release efficacy depends on dopant chemical structure. | frontiersin.org |

| Tetracycline (Tc) | Antibacterial & Neuroprotective coating | Drug release efficiency of 629.4 µg/cm²; Enhances neural cell viability. | mdpi.comnih.gov |

Utilization of PEDOP Components in Scaffolds for Tissue Engineering

Tissue engineering aims to develop biological substitutes to restore or regenerate damaged tissues, often using a scaffold to provide structural support for cell attachment and growth. nih.govnih.govmdpi.com Conducting polymer scaffolds are particularly advantageous as they can also provide electrical cues to promote tissue regeneration, such as in nerve or cardiac tissue. nih.govresearchgate.netacs.org

While PEDOP itself is a promising candidate, much of the foundational work in conductive scaffolds has utilized its close relative, PEDOT. These studies provide a strong blueprint for the application of PEDOP in similar composite scaffolds. For instance, a novel porous conductive scaffold for nerve regeneration was created by incorporating hyaluronic acid-doped PEDOT (PEDOT-HA) nanoparticles into a chitosan/gelatin (Cs/Gel) matrix. bmglabtech.com The inclusion of 8% PEDOT-HA optimized the scaffold's properties, supporting PC12 cell adhesion, proliferation, and synapse growth. bmglabtech.com

In another approach for cardiac tissue engineering, electroconductive fibers were produced from a blend of PEDOT:PSS and polyethylene (B3416737) oxide (PEO). researchgate.net These fibrous scaffolds were designed to mimic the structure of native cardiac tissue, with fiber diameters corresponding to the endomysium, perimysium, and epimysium layers of the heart. researchgate.net Similarly, innovative porous scaffolds have been developed from PEDOT and xanthan gum, a polysaccharide, which better mimics the extracellular matrix (ECM). nih.gov These scaffolds, created by freeze-drying an aqueous dispersion, showed interconnected pores and successfully supported 3D cultures of epithelial cells. nih.govacs.org These examples highlight the potential of using PEDOP in similar composite structures to create bioactive and conductive scaffolds for a variety of tissue engineering applications. frontiersin.orgnih.govfrontiersin.orgmdpi.commdpi.com

Chemical and Biological Sensors Incorporating PEDOP Materials

The unique electrochemical properties of PEDOP also make it a valuable material for the development of highly sensitive and specific chemical and biological sensors. nih.govnih.govnih.gov These polymers can act as the transducer element, converting a biological or chemical recognition event into a measurable electrical signal. researchgate.net

Biosensor Development for Specific Analytes

PEDOP and its composites have been successfully integrated into biosensors for the detection of various clinically relevant analytes. nih.govresearchgate.net

A novel, non-enzymatic visual sensor for glucose was developed using a flexible thin film of a graphene oxide-poly(this compound) (GO-PEDOP) composite. This system achieved a linear detection range for glucose up to 2 mM with a detection limit of approximately 0.66 mM, making it suitable for applications in food safety monitoring or non-invasive sensing in biological fluids like sweat.

In other work, enzymes have been immobilized within a PEDOP matrix to create specific biosensors. For example, cholesterol oxidase and alcohol oxidase were successfully immobilized in PEDOP for the first time to construct biosensors for cholesterol and alcohol, respectively. psu.edu

Similarly, building on the principles demonstrated with the closely related PEDOT, a flexible and biocompatible L-lactate sensor was developed using a hybrid hydrogel of alginate and PEDOT, loaded with gold nanoparticles (GNP). upc.edu The sensor, which relies on the enzyme lactate (B86563) oxidase (LOx), can detect L-lactate in a wide range of biological fluids, with two linear ranges for concentrations up to 100 mM. upc.edunih.govnih.gov The development of such sensors is crucial for monitoring metabolic activity in healthcare and athletic performance. nih.gov

Fabrication of Transistor-based Sensing Platforms with PEDOP

The unique electronic properties of poly(this compound) (PEDOP) and its derivatives have positioned them as promising materials for the fabrication of transistor-based sensing platforms. Organic electrochemical transistors (OECTs) are a key application in this area, leveraging the conductive nature of polymers like PEDOP to transduce biological or chemical signals into measurable electrical outputs. nih.govnih.gov

OECTs typically consist of a source, drain, and gate electrode. mdpi.com The PEDOP-based material forms the transistor channel, which is in contact with an electrolyte solution. mdpi.commdpi.com When a target analyte interacts with the functionalized gate electrode or the channel itself, it induces a change in the conductivity of the PEDOP layer, leading to a modulation of the drain current. nanoge.orgrsc.org This principle allows for the sensitive detection of various analytes. nanoge.org

The performance of these sensors is highly dependent on the morphology and properties of the PEDOP film. For instance, the thickness of the polymer film can significantly impact the sensitivity of detection. mdpi.com Research has shown that reducing the film thickness can enhance the sensitivity of dopamine (B1211576) detection in OECTs. mdpi.com Furthermore, the creation of nanostructured PEDOP, such as nanorod arrays, can provide a higher surface area for antibody modification, leading to highly sensitive detection of targets like the SARS-CoV-2 spike protein. nih.gov